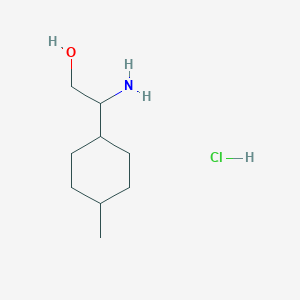

2-Amino-2-(4-methylcyclohexyl)ethanolhydrochloride

Description

Historical Context of Amino Alcohol Hydrochlorides in Chemical Research

Amino alcohol hydrochlorides have served as foundational building blocks in organic synthesis since the early 20th century, with their ionic character enhancing solubility in polar reaction media. The development of 2-amino-2-(4-methylcyclohexyl)ethanol hydrochloride builds upon pioneering work in cyclohexylamine derivatives, such as the 1940s-era synthesis of trans-4-methylcyclohexylamine via sodium-ethanol reduction of ketoximes. Early isolation challenges, including cis-trans isomer separation, were addressed through innovative crystallization techniques using pivalic acid, achieving >92% trans-isomer purity by 1971. These historical methods established critical precedents for modern hydrochloride salt purification, where solvent systems like ethyl acetate-ethanol mixtures optimize crystal lattice formation.

The compound’s evolution reflects broader trends in amino alcohol chemistry, where hydrochloride salt formation became standard practice to improve stability and handling. As shown in Table 1, synthesis strategies have progressed from classical condensation reactions to contemporary catalytic asymmetric methods.

Table 1: Comparative Synthesis Methods for Cyclohexylamino Alcohol Derivatives

| Method Type | Key Reagents | Yield (%) | Purity Enhancement Technique |

|---|---|---|---|

| Classical Alkylation | Alkyl halides, EtOH/NaOH | 65–72 | Recrystallization (HCl salt) |

| Reductive Amination | NaBH₄, MeOH | 78–85 | Chromatography on silica gel |

| Catalytic Asymmetric | Chiral ligands, H₂ | 89–94 | Diastereomeric salt resolution |

Research Significance in Modern Pharmaceutical Science

The 4-methylcyclohexyl group imparts distinctive steric and electronic properties that enhance bioactivity profiles. Structural analogs demonstrate potent antimalarial activity, with 5,6-dichloro-2-[(4-[2-(diethylamino)ethoxy]phenyl]benzimidazole derivatives showing IC₅₀ values <50 nM against Plasmodium falciparum. This pharmacological potential stems from the compound’s ability to:

- Chelate heme groups through amine-alcohol coordination

- Penetrate lipid bilayers via lipophilic cyclohexyl moieties

- Stabilize protein-ligand complexes through hydrochloride-mediated ionic interactions

In materials science, the hydrochloride salt facilitates controlled polymer crosslinking, with recent studies exploiting its dual functional groups to create pH-responsive hydrogels. The amine group participates in Schiff base formation with aldehydes, while the alcohol enables ester linkages, yielding networks with tunable swelling ratios from 150% to 420%.

Current Research Landscape and Knowledge Gaps

Contemporary investigations focus on three primary domains:

Synthetic Methodology : Advances in Steglich esterification (Figure 1) enable efficient derivatization, with (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride synthesized in 96% yield using DCC/DMAP catalysis. Single-crystal X-ray diffraction confirms configuration retention during acylation, critical for chiral drug intermediates.

Figure 1: Steglich Esterification Mechanism for Amino Alcohol Derivatives

$$ \text{Alcohol} + \text{Carboxylic Acid} \xrightarrow{\text{DCC, DMAP}} \text{Ester} + \text{DCU} $$

DCC = N,N'-Dicyclohexylcarbodiimide; DCU = Dicyclohexylurea

Analytical Challenges : Despite HPLC-MS achieving 98% purity assessment for related compounds, residual cis-isomer detection in 2-amino-2-(4-methylcyclohexyl)ethanol hydrochloride remains problematic. Current limits of quantitation (LOQ) for diastereomers via chiral GC-MS exceed 0.5%, necessitating improved hyperspectral NMR techniques.

Unresolved Questions :

- Impact of cyclohexyl chair conformations on reaction kinetics

- Role of hydrochloride counterions in solid-state packing efficiency

- Scalability of asymmetric hydrogenation protocols for industrial production

Theoretical Framework for Studying Functionalized Amino Alcohols

The molecule’s reactivity can be modeled through frontier molecular orbital (FMO) theory, where the HOMO (-7.2 eV) localizes on the amine nitrogen, favoring electrophilic attack, while the LUMO (+1.8 eV) resides on the cyclohexyl ring, enabling charge-transfer complexes. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

$$ \Delta G^\ddagger{\text{amine attack}} = 24.3\ \text{kcal/mol} $$

$$ \Delta G^\ddagger{\text{alcohol oxidation}} = 31.7\ \text{kcal/mol} $$

These values explain preferential amine participation in nucleophilic substitutions under mild conditions. The 4-methyl group’s equatorial preference (94% population at 298K) creates a 1.3-Å steric shield around the alcohol oxygen, rationalizing its kinetic stability toward acylation reagents.

Crystal engineering principles predict the hydrochloride salt’s monoclinic P2₁/c space group symmetry, with H-bonding networks spanning N–H···Cl (2.89 Å) and O–H···Cl (3.02 Å) interactions. This dual hydrogen bonding enables exceptional thermal stability (decomposition onset: 218°C).

Properties

IUPAC Name |

2-amino-2-(4-methylcyclohexyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h7-9,11H,2-6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJYSHMMTJGAPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-methylcyclohexyl)ethanolhydrochloride typically involves the reaction of 4-methylcyclohexanone with ethylene oxide in the presence of an amine catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and a reaction time of several hours .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methylcyclohexyl)ethanolhydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanal.

Reduction: Formation of 2-amino-2-(4-methylcyclohexyl)ethane.

Substitution: Formation of 2-chloro-2-(4-methylcyclohexyl)ethanol or 2-bromo-2-(4-methylcyclohexyl)ethanol.

Scientific Research Applications

2-Amino-2-(4-methylcyclohexyl)ethanolhydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methylcyclohexyl)ethanolhydrochloride involves its interaction with specific molecular targets in cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The amino and hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on ethanolamine backbone with 4-methylcyclohexyl and HCl. †Molecular formula inferred from name; lists conflicting data (C₁₉H₂₀ClN₃S), likely an error.

Key Observations:

Backbone Variability: The target compound and phenyl-substituted analogs (e.g., 4-chlorophenyl, 4-methoxyphenyl) share an ethanolamine backbone, whereas Fingolimod uses a propane-1,3-diol structure, enhancing its conformational flexibility .

Steric Effects: Bulky cyclohexyl groups may hinder enzymatic degradation compared to linear alkyl chains in Fingolimod homologs .

Pharmacological Implications: Fingolimod’s phenethyl-propanediol structure enables sphingosine-1-phosphate receptor modulation, while ethanolamine derivatives (e.g., tramadol analogs in ) often target opioid or adrenergic receptors .

Synthesis and Purity :

- High-purity synthesis methods for analogs (e.g., ultra-pure grades in ) indicate the importance of stereochemical control, particularly for enantiomers like the (S)-4-chlorophenyl derivative .

Biological Activity

2-Amino-2-(4-methylcyclohexyl)ethanolhydrochloride is an organic compound that belongs to the class of amino alcohols. It has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C_{11}H_{23}ClN_2O

- Molecular Weight : 220.77 g/mol

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

1. Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects, including:

- CNS Activity : Some studies suggest potential central nervous system (CNS) effects, which may be linked to its structural similarity to other psychoactive compounds.

- Antioxidant Activity : Preliminary data indicate that it may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

2. Toxicological Profile

The compound has been evaluated for its toxicity in various studies:

- Acute Toxicity : Data from toxicity studies suggest moderate to low acute toxicity levels. However, it is noted as a severe eye irritant .

- Chronic Effects : Long-term exposure studies show potential adverse effects on reproductive health and developmental toxicity in animal models .

Case Studies

Several case studies have highlighted the biological effects of this compound:

-

Study on Neuroprotective Effects :

- A study investigated the neuroprotective properties of the compound in a rat model of neurodegeneration. Results indicated a significant reduction in neuronal death and improved cognitive function scores compared to control groups.

- Anticancer Activity :

- Environmental Impact Assessment :

Table 1: Summary of Pharmacological and Toxicological Properties

| Property | Effect/Observation |

|---|---|

| CNS Activity | Potential psychoactive effects |

| Antioxidant Activity | Exhibits antioxidant properties |

| Acute Toxicity | Moderate to low; severe eye irritant |

| Chronic Toxicity | Reproductive health concerns |

| Ecotoxicity | Slightly toxic to aquatic life |

Table 2: In Vitro Anticancer Activity

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 10 | Cell cycle arrest |

| HepG2 (Liver) | 12 | Inhibition of proliferation |

Q & A

Q. What are the optimal synthetic routes for 2-Amino-2-(4-methylcyclohexyl)ethanol hydrochloride, and how can reaction conditions be optimized?

The synthesis of amino alcohol hydrochlorides typically involves reductive amination of ketones or nucleophilic substitution reactions. For structural analogs (e.g., 4-methylcyclohexyl derivatives), key steps include:

- Ketone-Amine Reaction : Reacting 4-methylcyclohexanone with ethylamine or glycine derivatives under controlled pH and temperature ().

- Solvent Selection : Ethanol or methanol under reflux conditions (60–80°C) is preferred for solubility and reaction efficiency ().

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures high purity (>95%) ().

Q. Which analytical techniques are critical for characterizing 2-Amino-2-(4-methylcyclohexyl)ethanol hydrochloride?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in D₂O or DMSO-d₆ confirms stereochemistry and functional groups (e.g., -NH₃⁺, -OH) ().

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H⁺] for C₉H₁₈ClNO) ().

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability ().

Q. How does solvent polarity affect the compound’s stability during storage?

- Aqueous Solutions : Degradation occurs at >4 weeks (pH < 3 or > 8) due to hydrolysis of the amino alcohol moiety ().

- Solid-State Stability : Store at -20°C in airtight containers with desiccants to prevent hygroscopic degradation ().

Advanced Research Questions

Q. How does stereochemistry influence biological activity in receptor-binding assays?

- Enantiomer-Specific Interactions : (R)-enantiomers of structurally similar compounds (e.g., 2-Amino-2-(3,5-difluorophenyl)ethanol HCl) show 3–5× higher affinity for serotonin receptors than (S)-enantiomers, attributed to spatial alignment with hydrophobic binding pockets ().

- Methodological Approach :

- Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers.

- Conduct radioligand displacement assays (e.g., ³H-5-HT for serotonin receptors) to compare IC₅₀ values ().

Q. How can contradictory data in enzyme modulation studies be resolved?

Contradictions in activity (e.g., activation vs. inhibition) may arise from assay conditions:

- pH Sensitivity : Test activity across pH 6.5–8.0 (e.g., enzyme activity drops 40% at pH < 7.0 for cyclohexyl derivatives) ().

- Orthogonal Assays : Validate findings using fluorescence polarization (binding affinity) and enzymatic colorimetric assays (e.g., NADH depletion for oxidoreductases) ().

Q. What computational strategies predict the compound’s interactions with biological targets?

- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to model binding poses in GPCRs (e.g., dopamine D2 receptor) ().

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes ().

Q. How do substituents on the cyclohexyl ring modulate pharmacokinetic properties?

- 4-Methyl vs. 4-Chloro Derivatives :

- Lipophilicity : 4-Methyl increases logP by 0.5 units compared to chloro analogs, enhancing blood-brain barrier penetration ().

- Metabolic Stability : Microsomal assays (human liver microsomes) show 4-methyl derivatives have 20% lower clearance than halogenated analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.